molecular formula C9H8Cl3NO B2701653 3-chloro-N-(3,4-dichlorophenyl)propanamide CAS No. 7160-21-6

3-chloro-N-(3,4-dichlorophenyl)propanamide

Cat. No.: B2701653
CAS No.: 7160-21-6
M. Wt: 252.52
InChI Key: IVEAXRWEGVPLPF-UHFFFAOYSA-N
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Description

3-chloro-N-(3,4-dichlorophenyl)propanamide is an organic compound with the molecular formula C9H8Cl3NO It is a chlorinated amide derivative, characterized by the presence of three chlorine atoms attached to the phenyl and propanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,4-dichlorophenyl)propanamide typically involves the reaction of 3,4-dichloroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,4-dichlorophenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Substituted derivatives of the phenyl ring.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

3-chloro-N-(3,4-dichlorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,3-dichlorophenyl)propanamide
  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3,4-dichlorophenyl isocyanate

Uniqueness

3-chloro-N-(3,4-dichlorophenyl)propanamide is unique due to the specific arrangement of chlorine atoms on the phenyl ring and the propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

3-chloro-N-(3,4-dichlorophenyl)propanamide is a halogenated secondary amide compound with notable biological activity, particularly in the fields of agrochemicals and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and applications, supported by research findings and data tables.

Chemical Structure and Synthesis

The molecular formula of this compound can be represented as C10H9Cl3NC_10H_9Cl_3N. The synthesis typically involves the reaction of 3,4-dichlorobenzoyl chloride with propanamine in the presence of a base like triethylamine. This method ensures the formation of the amide bond while maintaining high yield and purity.

As a herbicide, this compound exhibits its biological activity through several mechanisms:

  • Inhibition of Biochemical Pathways : Similar compounds have been shown to inhibit key biochemical pathways essential for plant survival. This includes interference with photosynthesis and metabolic processes critical for growth.
  • Target Specificity : The compound's effectiveness is attributed to its structural features, which allow it to interact selectively with target enzymes in plants, disrupting their normal functions.

Biological Activity Overview

Agrochemical Applications : The primary application of this compound is as a herbicide. Its chlorinated structure enhances its efficacy against various weed species by inhibiting their growth through specific biochemical pathways.

Medicinal Chemistry Potential : Research indicates that compounds with similar structures may possess therapeutic effects against certain diseases. Investigations into the antichlamydial properties have shown that derivatives can selectively target pathogens while exhibiting low toxicity to human cells .

Table 1: Biological Activity Summary

Compound Activity Type Target Organism/Pathway IC50 Value (µM)
This compoundHerbicidalVarious weed speciesNot specified
Similar chlorinated amidesAntichlamydialChlamydia spp.Moderate activity
Other derivativesAntibacterialN. meningitidis, H. influenzae8-64

Case Studies

  • Herbicidal Efficacy : In a study assessing various herbicides, this compound demonstrated significant activity against common agricultural weeds. The study highlighted its potential for integration into existing herbicide formulations to enhance crop protection while minimizing environmental impact.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial properties of structurally similar compounds revealed that specific modifications could enhance their selectivity towards bacterial pathogens like N. meningitidis. These findings suggest that further exploration of this compound derivatives could yield novel therapeutic agents .

Properties

IUPAC Name

3-chloro-N-(3,4-dichlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEAXRWEGVPLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-Dichloroaniline (25.5 grams), β-chloropropionyl chloride (20 grams) and benzene (100 ml) are charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture is heated at reflux with stirring for a period of about 3 hours. After this time the reaction mixture is cooled to room temperature and is washed with dilute aqueous sodium bicarbonate, with dilute hydrochloric acid and with water. The washed mixture is then dried over anhydrous magnesium sulfate, filtered and stripped of benzene under reduced pressure to yield the desired product N-(3,4-dichlorophenyl)-β-chloropropionamide as the residue.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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